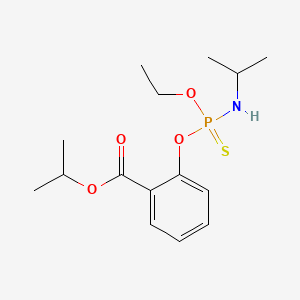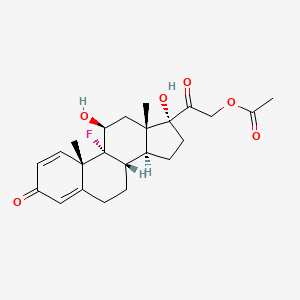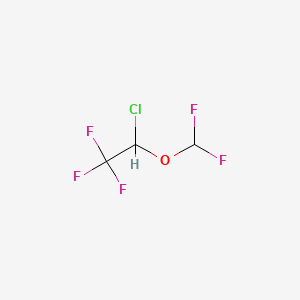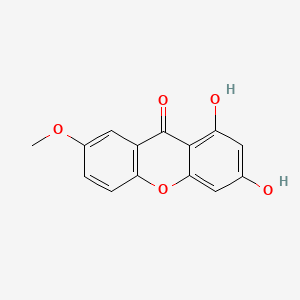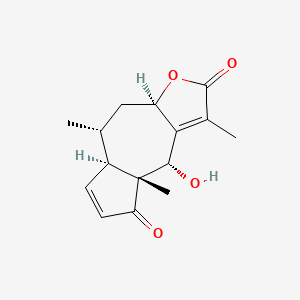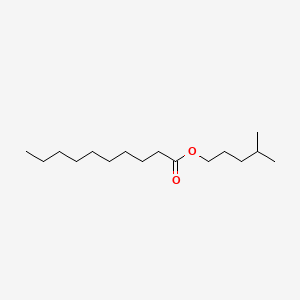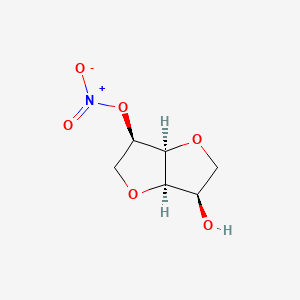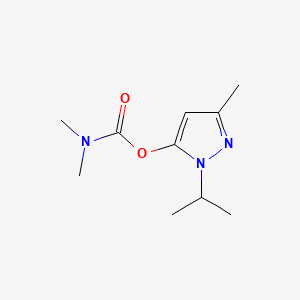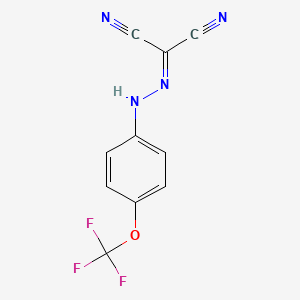
FCCP
Overview
Description
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is a chemical compound known for its role as an ionophore and uncoupling agent. It disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane, preventing them from being used in oxidative phosphorylation . This compound is widely used in scientific research due to its ability to modulate mitochondrial function.
Mechanism of Action
Target of Action
FCCP primarily targets the mitochondria in cells . It acts as an uncoupler of oxidative phosphorylation , disrupting ATP synthesis by transporting hydrogen ions across the mitochondrial membrane .
Mode of Action
This compound functions as a protonophore , a mobile ion carrier . It transports hydrogen ions across the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation . This action disrupts ATP synthesis, leading to a decrease in the mitochondrial membrane potential .
Biochemical Pathways
This compound affects the oxidative phosphorylation pathway . By transporting hydrogen ions across the mitochondrial membrane, it disrupts the proton gradient required for ATP synthesis . This action uncouples the process of electron transport and ATP synthesis, leading to a decrease in ATP production and an increase in heat generation .
Result of Action
The primary result of this compound’s action is the disruption of ATP synthesis . This can lead to a variety of cellular effects, including changes in cell metabolism and potential cell death due to energy failure . At low concentrations, this compound has been reported to induce reactive oxygen species (ROS) production, which can lead to oxidative stress and potential cell damage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the proton gradient and thus the ability of this compound to transport hydrogen ions Additionally, the presence of other molecules that affect mitochondrial function or membrane permeability could potentially influence the efficacy and stability of this compound
Biochemical Analysis
Biochemical Properties
Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane before they can be used to provide the energy for oxidative phosphorylation . This process is referred to as uncoupling, and FCCP is often described as an uncoupling agent . The compound causes a significant dose-dependent increase in oxygen consumption .
Cellular Effects
Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone has been shown to have various effects on cells. For instance, it has been found to cause mitochondrial oxidation without detectable depolarisation . In human rhabdomyosarcoma cell line (RD), this compound treatment led to an increase in membrane depolarization with increasing concentrations of this compound . Moreover, this compound has been shown to induce complete depolymerization of microtubules by increasing intracellular pH via the disruption of the mitochondrial H+ gradient .
Molecular Mechanism
The molecular mechanism of Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone involves its role as an ionophore. It acts as a mobile ion carrier, disrupting ATP synthesis by transporting hydrogen ions across the mitochondrial membrane . This process is referred to as uncoupling, and it prevents the hydrogen ions from being used to provide the energy for oxidative phosphorylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone have been observed over time. For example, in human rhabdomyosarcoma cell line (RD), subtle light microscopic and clear gene expression changes were observed at 1, 2, and 10 hours following treatment with this compound .
Dosage Effects in Animal Models
In animal models, the effects of Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone vary with different dosages. For instance, in isolated rat hearts, this compound exerted a dose-dependent cardioprotective effect, with 100 nM this compound being the optimal concentration . Higher concentrations of this compound dissipated mitochondrial membrane potential and exacerbated injury .
Metabolic Pathways
Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone is involved in the process of oxidative phosphorylation in mitochondria . It disrupts this process by transporting hydrogen ions across the mitochondrial membrane, preventing them from being used to provide the energy for oxidative phosphorylation .
Transport and Distribution
Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone, as an ionophore, acts as a mobile ion carrier . It is transported across the mitochondrial membrane where it disrupts ATP synthesis .
Subcellular Localization
Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone primarily localizes to the mitochondria . As an ionophore, it transports hydrogen ions across the mitochondrial membrane, disrupting ATP synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone can be synthesized through a multi-step process involving the reaction of 4-(trifluoromethoxy)aniline with cyanogen bromide to form the corresponding nitrile. This intermediate is then reacted with hydrazine to yield the final product .
Industrial Production Methods: While specific industrial production methods for carbonyl cyanide-p-trifluoromethoxyphenylhydrazone are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone primarily undergoes reactions related to its role as an uncoupling agent. It can participate in proton transport across membranes, affecting mitochondrial membrane potential and oxidative phosphorylation .
Common Reagents and Conditions: The compound is often used in biochemical assays to study mitochondrial function. Common reagents include buffers, mitochondrial substrates, and inhibitors of oxidative phosphorylation. Conditions typically involve controlled temperatures and pH to maintain mitochondrial integrity .
Major Products Formed: The primary effect of carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is the dissipation of the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and reduced ATP production .
Scientific Research Applications
Chemistry: In chemistry, carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is used to study the mechanisms of proton transport and membrane potential modulation. It serves as a tool to investigate the bioenergetics of cells and the effects of uncoupling agents on metabolic pathways .
Biology: In biological research, the compound is employed to explore mitochondrial function, apoptosis, and cellular metabolism. It is used to induce mitochondrial depolarization and study the resulting cellular responses .
Medicine: In medical research, carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is utilized to investigate the role of mitochondrial dysfunction in diseases such as neurodegenerative disorders, cancer, and metabolic syndromes. It helps in understanding the therapeutic potential of targeting mitochondrial pathways .
Industry: In industrial applications, the compound is used in the development of assays and diagnostic tools for mitochondrial function. It is also employed in the screening of potential therapeutic agents that target mitochondrial pathways .
Comparison with Similar Compounds
Similar Compounds:
- Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
- 2,4-Dinitrophenol (DNP)
- OPC-163493
- Tolcapone
Uniqueness: Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone is unique due to its high potency as an uncoupling agent and its ability to induce mitochondrial depolarization at low concentrations. Compared to other uncouplers like 2,4-Dinitrophenol and CCCP, it has a distinct chemical structure that contributes to its specific effects on mitochondrial function .
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZRVOVNUMQTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190494 | |
| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370-86-5 | |
| Record name | FCCP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[4-(trifluoromethoxy)phenyl]hydrazono]malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBONYL CYANIDE P-TRIFLUOROMETHOXYPHENYLHYDRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQR3W2FLV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The provided research does not delve into the computational chemistry aspects of FCCP. Further investigation would be needed to explore simulations, calculations, and QSAR models related to this compound.
ANone: Detailed SAR studies on this compound and its derivatives are not presented in the provided research. Investigating how structural modifications affect activity, potency, and selectivity would be an interesting avenue for further research.
ANone: While the provided research does not offer a historical overview, this compound's use as a mitochondrial uncoupler dates back several decades. It has been instrumental in understanding mitochondrial function, energy metabolism, and cellular responses to metabolic stress.
ANone: Absolutely. This compound research spans disciplines like biochemistry, cell biology, neuroscience, and physiology. It plays a crucial role in studying:
- Mitochondrial physiology: this compound helps dissect the mechanisms of oxidative phosphorylation and ATP synthesis. [, , , ]
- Cellular responses to metabolic stress: Researchers use this compound to understand how cells adapt to energy depletion, triggering processes like autophagy and apoptosis. [, , , , , ]
- Ion channel regulation: this compound's effects on intracellular calcium and other ions provide insights into ion channel gating mechanisms. [, , , , ]
- Neurodegenerative diseases: this compound is used to model mitochondrial dysfunction in diseases like Alzheimer's and ALS, contributing to our understanding of disease mechanisms and potential therapeutic targets. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





